molecular formula C3H4BrClO2S B3278738 1-Bromocyclopropane-1-sulfonyl chloride CAS No. 681808-51-5

1-Bromocyclopropane-1-sulfonyl chloride

Cat. No.: B3278738
CAS No.: 681808-51-5
M. Wt: 219.49 g/mol
InChI Key: UJITVSWOXLUBDW-UHFFFAOYSA-N
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Description

1-Bromocyclopropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₃H₄BrClO₂S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonyl derivatives. The compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and a cyclopropane ring, which contribute to its unique reactivity and applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromocyclopropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropanesulfonyl chloride with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the bromine atom being introduced to the cyclopropane ring, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromocyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products:

Mechanism of Action

The mechanism of action of 1-bromocyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group and the bromine atom. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The bromine atom can participate in substitution reactions, allowing for further functionalization of the compound . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Uniqueness: 1-Bromocyclopropane-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, which confer distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

1-bromocyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrClO2S/c4-3(1-2-3)8(5,6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJITVSWOXLUBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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